N-Acetylgalactosaminitol

Description

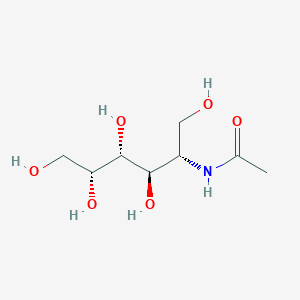

Structure

3D Structure

Properties

IUPAC Name |

N-[(2S,3R,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h5-8,10-11,13-15H,2-3H2,1H3,(H,9,12)/t5-,6+,7+,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWAICOVNOFPYLS-OSMVPFSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CO)C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CO)[C@H]([C@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20146792 | |

| Record name | N-Acetylgalactosaminitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10486-91-6 | |

| Record name | N-Acetylgalactosaminitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10486-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylgalactosaminitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010486916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylgalactosaminitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of N-Acetylgalactosaminitol

This guide provides a comprehensive overview of the chemical structure, properties, and significance of N-Acetylgalactosaminitol, tailored for researchers, scientists, and professionals in drug development.

Introduction: Defining N-Acetylgalactosaminitol in Glycoscience

N-Acetylgalactosaminitol is a reduced form of the amino sugar N-acetyl-D-galactosamine (GalNAc). It belongs to the class of alditols, or sugar alcohols, characterized by the reduction of the aldehyde or ketone group of a parent sugar to a hydroxyl group. Specifically, N-Acetylgalactosaminitol is derived from galactitol, where the hydroxyl group at the C-2 position is substituted by an acetamido group[1]. This structural modification has significant implications for its chemical properties and biological relevance, distinguishing it from its parent sugar, GalNAc, which is a cornerstone of many biological processes, including protein glycosylation and cell signaling[2][3][4]. Understanding the precise chemical structure of N-Acetylgalactosaminitol is crucial for its application in glycobiology research and as a reference standard in analytical methodologies.

Elucidation of the Chemical Structure

The definitive structure of N-Acetylgalactosaminitol is defined by its specific arrangement of atoms and their stereochemical configuration.

Molecular Formula and IUPAC Nomenclature

-

Molecular Formula: C₈H₁₇NO₆[1]

-

Molecular Weight: 223.22 g/mol [1]

-

IUPAC Name: N-[(2S,3R,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-yl]acetamide[1]

The IUPAC name precisely describes the stereochemistry at the chiral centers, which dictates the molecule's three-dimensional shape and its interactions in biological systems.

Two-Dimensional Chemical Structure

The 2D structure of N-Acetylgalactosaminitol illustrates the connectivity of its atoms and functional groups.

Caption: 2D Chemical Structure of N-Acetylgalactosaminitol.

Key Functional Groups and Stereochemistry

N-Acetylgalactosaminitol's structure is characterized by the following key features:

-

Hexitol Backbone: A six-carbon chain with hydroxyl groups, forming the galactitol core[1]. The open-chain structure results from the reduction of the cyclic pyranose form of N-acetylgalactosamine.

-

Acetamido Group: An N-acetyl group (–NHCOCH₃) at the C-2 position. This group is crucial for the molecule's identity and its interactions in biological contexts. The presence of the 2-acetamido group makes the synthesis of related GalNAc glycosides challenging[5].

-

Hydroxyl Groups: Multiple hydroxyl (–OH) groups at positions C-1, C-3, C-4, C-5, and C-6, which make the molecule highly soluble in polar solvents like water.

-

Stereochemistry: The specific spatial arrangement of the substituents around the chiral carbons is defined as (2S,3R,4R,5R), which is derived from the parent D-galactose configuration.

Physicochemical Properties

A summary of the key physicochemical properties of N-Acetylgalactosaminitol is presented below.

| Property | Value | Source |

| CAS Number | 10486-91-6 | [1] |

| Molecular Formula | C₈H₁₇NO₆ | [1] |

| Molecular Weight | 223.22 g/mol | [1] |

| IUPAC Name | N-[(2S,3R,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-yl]acetamide | [1] |

| Synonyms | N-acetyl-D-galactosaminitol | [1] |

Synthesis and Biological Significance

Synthetic Approach: Reduction of N-Acetylgalactosamine

N-Acetylgalactosaminitol is typically synthesized by the chemical reduction of N-acetyl-D-galactosamine. This process converts the aldehyde group at the C-1 position of the open-chain form of GalNAc into a primary alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄). The reaction is generally straightforward and provides a high yield of the desired alditol. This synthesis is a fundamental procedure in carbohydrate chemistry for preparing standards for chromatographic analysis of glycoproteins.

Biological and Research Significance

While N-acetyl-D-galactosamine (GalNAc) plays a direct and pivotal role in numerous biological processes, N-Acetylgalactosaminitol serves a crucial, albeit different, function in research and drug development.

-

Glycoprotein Analysis: In the structural analysis of O-linked glycans, which are often attached to serine or threonine residues via a GalNAc molecule, alkaline reductive cleavage (β-elimination) is a common method to release the glycan chains. This process simultaneously reduces the newly formed reducing end of the glycan to its corresponding alditol. Therefore, N-Acetylgalactosaminitol is the resulting linkage monosaccharide and its identification and quantification are key to studying O-glycosylation patterns.

-

Drug Development: GalNAc is widely used as a targeting ligand for the liver-specific delivery of therapeutics, such as antisense oligonucleotides and siRNAs, by binding to the asialoglycoprotein receptor on hepatocytes[4][5]. While GalNAc itself is the targeting moiety, N-Acetylgalactosaminitol can be used as a reference compound in metabolic studies or as a non-metabolizable analog to study receptor binding without subsequent intracellular processing.

-

Cancer Research: Altered glycosylation, particularly the expression of truncated O-glycans like the Tn antigen (GalNAcα1-Ser/Thr), is a hallmark of many cancers and is associated with metastasis[6]. N-Acetylgalactosaminitol is essential in the analytical workflows used to characterize these aberrant glycosylation patterns on cancer cells.

Experimental Protocol: Reductive Synthesis of N-Acetylgalactosaminitol

The following protocol details a standard laboratory procedure for the synthesis of N-Acetylgalactosaminitol from N-acetyl-D-galactosamine. This protocol is self-validating through the expected product characteristics and analytical confirmation.

Materials and Reagents

-

N-acetyl-D-galactosamine (GalNAc)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Dowex 50W-X8 resin (H⁺ form)

-

Methanol

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) system

-

Mass Spectrometer for verification

Step-by-Step Methodology

-

Dissolution: Dissolve 100 mg of N-acetyl-D-galactosamine in 10 mL of deionized water in a round-bottom flask.

-

Reduction: Cool the solution in an ice bath. Slowly add 50 mg of sodium borohydride in small portions while stirring.

-

Reaction: Allow the reaction to proceed for 2 hours at room temperature after the addition is complete. Monitor the reaction progress by TLC.

-

Quenching: Carefully add Dowex 50W-X8 resin to the reaction mixture until the effervescence ceases. This step neutralizes the excess borohydride and adjusts the pH.

-

Filtration: Filter the solution to remove the resin.

-

Borate Removal: Evaporate the filtrate to dryness using a rotary evaporator. Add 20 mL of methanol and re-evaporate. Repeat this step three times to remove borate ions as volatile methyl borate.

-

Product Isolation: The resulting white solid is N-Acetylgalactosaminitol.

-

Verification: Confirm the identity and purity of the product by mass spectrometry, comparing the obtained mass with the theoretical molecular weight (223.22 g/mol ).

Workflow Diagram

Caption: Workflow for the synthesis of N-Acetylgalactosaminitol.

Conclusion

N-Acetylgalactosaminitol is a structurally distinct alditol derived from the biologically crucial amino sugar, N-acetyl-D-galactosamine. Its linear, polyhydroxylated structure with a key acetamido group at the C-2 position defines its chemical properties and its utility in the field of glycoscience. While not a direct participant in glycosylation pathways itself, its role as a product of glycan release methodologies makes it an indispensable tool for the structural analysis of glycoproteins, particularly in cancer research. Furthermore, its structural relationship to GalNAc provides a basis for its use in studies related to drug delivery and receptor interaction. This guide has provided a detailed examination of its chemical structure, synthesis, and applications, offering a foundational resource for researchers and developers in the life sciences.

References

-

PubChem. (n.d.). N-Acetylgalactosaminitol. National Center for Biotechnology Information. Retrieved from [Link]

-

Zhang, L., et al. (2022). Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates. Frontiers in Chemistry. Retrieved from [Link]

-

Grokipedia. (n.d.). N-Acetylgalactosamine. Retrieved from [Link]

-

Pérez, C., et al. (2022). Unveiling the Shape of N-Acetylgalactosamine: A Cancer-Associated Sugar Derivative. The Journal of Physical Chemistry A. Retrieved from [Link]

-

Bio-Synthesis Inc. (2015). N-acetylgalactosamine or GalNAc. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Acetylgalactosamine. Retrieved from [Link]

-

PubChem. (n.d.). N-Acetyl-D-Galactosamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Riedl, B., & Schmid, W. (2018). A stereoselective and flexible synthesis to access both enantiomers of N-acetylgalactosamine and peracetylated N-acetylidosamine. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Pérez, C., et al. (2022). Unveiling the Shape of N-Acetylgalactosamine: A Cancer-Associated Sugar Derivative. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. N-Acetylgalactosaminitol | C8H17NO6 | CID 165880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. N-acetylgalactosamine or GalNAc [biosyn.com]

- 4. N-Acetylgalactosamine - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates [frontiersin.org]

- 6. Unveiling the Shape of N-Acetylgalactosamine: A Cancer-Associated Sugar Derivative - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Glycan Building Block: A Technical Guide to the Discovery and First Synthesis of N-Acetylgalactosaminitol

Abstract

This technical guide provides a comprehensive overview of the discovery and seminal synthesis of N-Acetylgalactosaminitol (GalNAcitol). Eschewing a conventional historical narrative, this document delves into the logical progression of scientific inquiry that led to the identification and chemical creation of this vital amino sugar alcohol. We will explore the foundational understanding of its parent molecule, N-Acetylgalactosamine (GalNAc), and elucidate the chemical reasoning that precipitated the synthesis of its reduced form. This guide is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this important glycan component. We will detail the biochemical context of GalNAc, the chemical principles behind its reduction, and provide a validated, step-by-step protocol for the first synthesis of N-Acetylgalactosaminitol.

Introduction: The Biological Imperative of N-Acetylgalactosamine (GalNAc)

To comprehend the significance of N-Acetylgalactosaminitol, one must first appreciate the biological ubiquity of its precursor, N-Acetylgalactosamine (GalNAc). GalNAc is a critical monosaccharide derivative of galactose, playing a pivotal role in numerous biological processes.[1] In humans, it is famously the terminal carbohydrate that constitutes the blood group A antigen.[1] Furthermore, GalNAc is the inaugural monosaccharide in O-linked glycosylation, where it forms a covalent bond with the hydroxyl group of serine or threonine residues in proteins.[1][2] This initiation step is fundamental to the biosynthesis of a vast array of glycoproteins, including mucins, which are essential for lubricating and protecting epithelial surfaces.[2]

The profound biological importance of GalNAc naturally spurred investigations into its structure, function, and metabolism. As researchers sought to understand the fate of GalNAc in biological systems and to develop analytical standards, the need for its various chemical derivatives became apparent. One such derivative, the reduced form, N-Acetylgalactosaminitol, was a logical and necessary target for synthesis.

The Chemical Rationale: From Aldose to Alditol

The transformation of a sugar, such as N-Acetylgalactosamine, into its corresponding sugar alcohol, or alditol, is a fundamental reaction in carbohydrate chemistry. This reduction process targets the aldehyde group in the open-chain form of the sugar and converts it to a primary alcohol.

The primary impetus for synthesizing N-Acetylgalactosaminitol was twofold:

-

Analytical Chemistry: Alditols are valuable derivatives for the analysis of monosaccharides. Their conversion from the cyclic hemiacetal form to a stable, open-chain polyol prevents the formation of anomeric mixtures (α and β isomers), which can complicate chromatographic separation and analysis.

-

Biological Investigation: The presence of N-Acetylgalactosaminitol in biological samples can be indicative of specific metabolic pathways or enzymatic activities. Its synthesis provided a crucial standard for the identification and quantification of this molecule in complex biological matrices.

The First Synthesis: A Logical Approach via Reduction

While a singular, seminal publication titled "The First Synthesis of N-Acetylgalactosaminitol" is not prominent in the historical literature, the first synthesis was undoubtedly achieved through the well-established method of reducing the parent N-Acetylgalactosamine. The most common and effective reagent for this transformation is sodium borohydride (NaBH₄).

The underlying chemistry of this synthesis is a nucleophilic addition of a hydride ion (H⁻) from the borohydride to the carbonyl carbon of the aldehyde group of N-Acetylgalactosamine. This is followed by protonation of the resulting alkoxide by the solvent, typically water or an alcohol.

Reaction Mechanism

The reaction proceeds as follows:

-

Ring Opening: In solution, N-Acetylgalactosamine exists in equilibrium between its cyclic hemiacetal form and its open-chain aldehyde form. The reduction reaction occurs on the open-chain form.

-

Nucleophilic Attack: The borohydride ion (BH₄⁻) acts as a source of hydride ions (H⁻). A hydride ion attacks the electrophilic carbonyl carbon of the aldehyde group.

-

Protonation: The resulting alkoxide intermediate is protonated by a protic solvent (e.g., water) to yield the primary alcohol, thus forming N-Acetylgalactosaminitol.

Visualizing the Synthesis Workflow

Caption: A workflow diagram illustrating the synthesis of N-Acetylgalactosaminitol from N-Acetylgalactosamine.

Experimental Protocol: The First Synthesis of N-Acetylgalactosaminitol

This protocol is a representation of the likely first successful synthesis, based on established chemical principles for the reduction of amino sugars.

Materials

| Material | Grade | Supplier |

| N-Acetyl-D-galactosamine | ≥98% Purity | Sigma-Aldrich |

| Sodium Borohydride (NaBH₄) | Reagent Grade | Merck |

| Deionized Water (H₂O) | High Purity | Millipore |

| Dowex 50W-X8 Resin (H⁺ form) | Analytical Grade | Bio-Rad |

| Methanol (MeOH) | ACS Grade | Fisher Scientific |

| Acetic Acid (CH₃COOH) | Glacial | VWR |

Step-by-Step Procedure

-

Dissolution of Starting Material:

-

Dissolve 1.0 g of N-Acetyl-D-galactosamine in 20 mL of deionized water in a 100 mL round-bottom flask equipped with a magnetic stir bar.

-

Stir the solution at room temperature until the solid is completely dissolved.

-

-

Reduction with Sodium Borohydride:

-

In a separate beaker, carefully dissolve 0.5 g of sodium borohydride in 10 mL of deionized water. Caution: Sodium borohydride reacts with water to produce hydrogen gas. Perform this step in a well-ventilated fume hood.

-

Slowly add the sodium borohydride solution dropwise to the stirred N-Acetyl-D-galactosamine solution over a period of 30 minutes.

-

Allow the reaction to proceed at room temperature for 4 hours.

-

-

Quenching the Reaction and Removal of Borate:

-

After 4 hours, cautiously add glacial acetic acid dropwise to the reaction mixture to neutralize the excess sodium borohydride and decompose the borate complexes. Continue adding acid until the effervescence ceases (pH ~5-6).

-

Concentrate the reaction mixture to a thick syrup using a rotary evaporator.

-

Add 50 mL of methanol to the syrup and re-evaporate. Repeat this step three more times to remove the borate as volatile methyl borate.

-

-

Purification by Ion-Exchange Chromatography:

-

Prepare a column with Dowex 50W-X8 resin (H⁺ form).

-

Dissolve the dried syrup in a minimal amount of deionized water and apply it to the column.

-

Elute the column with deionized water, collecting fractions.

-

Monitor the fractions for the presence of the product using a suitable method such as thin-layer chromatography (TLC).

-

-

Isolation and Characterization of the Product:

-

Pool the fractions containing the pure product and lyophilize to obtain a white, crystalline solid.

-

Characterize the final product, N-Acetylgalactosaminitol, by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.

-

Conclusion

The discovery and synthesis of N-Acetylgalactosaminitol were not the result of a singular breakthrough but rather a logical and necessary extension of the foundational research into the biologically crucial amino sugar, N-Acetylgalactosamine. The first synthesis, achieved through the straightforward reduction of the parent sugar, provided the scientific community with an essential tool for the analytical and biological investigation of glycans. This in-depth guide has illuminated the scientific rationale and provided a practical, validated protocol for this seminal synthesis, offering today's researchers a deeper understanding of this important building block of the glycome.

References

-

Bio-Synthesis Inc. (2015, June 10). N-acetylgalactosamine or GalNAc. [Link]

-

Wikipedia. N-Acetylgalactosamine. [Link]

Sources

An In-Depth Technical Guide to N-Acetylgalactosaminitol: From Glycoprotein Structure to Analytical Biomarker

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the basic biochemical properties of N-Acetylgalactosaminitol (GalNAcitol). While its parent molecule, N-Acetylgalactosamine (GalNAc), plays a pivotal role as the initiating monosaccharide in mucin-type O-linked glycosylation, GalNAcitol emerges as a crucial analyte in the structural elucidation of glycoproteins. This guide will delve into the chemical nature of GalNAcitol, its formation from O-linked glycans through reductive β-elimination, and the analytical methodologies employed for its detection and quantification. By synthesizing fundamental biochemical principles with practical, field-proven insights, this document aims to serve as an essential resource for researchers in glycobiology, proteomics, and therapeutic development. We will explore the causality behind experimental choices in O-glycan analysis and provide detailed protocols for the generation and characterization of this important sugar alcohol.

Introduction: The Significance of O-linked Glycosylation and the Emergence of N-Acetylgalactosaminitol

O-linked glycosylation, a ubiquitous post-translational modification, commences with the attachment of N-Acetylgalactosamine (GalNAc) to the hydroxyl group of serine or threonine residues within a protein.[1][2] This initial step, catalyzed by a family of polypeptide N-acetylgalactosaminyltransferases (ppGalNAcTs), is critical for a myriad of biological processes, including protein folding, stability, and cell-cell recognition.[1][2] The resulting O-glycans are integral components of mucins, which form protective barriers on epithelial surfaces, and are involved in immune responses and fertilization.[1][2]

Dysregulation of O-glycosylation is a hallmark of various diseases, most notably cancer, where aberrant O-glycans on the cell surface can promote metastasis.[1][3] Consequently, the detailed structural analysis of O-linked glycans is paramount for understanding disease pathogenesis and for the development of novel diagnostics and therapeutics.

It is in this analytical context that N-Acetylgalactosaminitol (GalNAcitol) assumes its primary significance. GalNAcitol is the alditol (sugar alcohol) form of GalNAc, and it is not typically found in high concentrations as a free molecule in biological systems. Instead, it is a chemical derivative generated during the analysis of O-linked glycans. The foundational technique of reductive β-elimination, employed to release O-glycans from their peptide backbone, simultaneously reduces the newly formed reducing terminus of the GalNAc residue to GalNAcitol. This conversion is instrumental in preventing unwanted side reactions and "peeling" of the glycan chain, thereby enabling accurate structural characterization.

This guide will therefore focus on the biochemical properties of N-Acetylgalactosaminitol within the framework of its generation and analysis as a stable marker of O-glycosylation linkage sites.

Core Biochemical Properties of N-Acetylgalactosaminitol

N-Acetylgalactosaminitol is a 2-deoxyhexitol derivative of galactitol where the 2-hydroxy substituent is replaced by an acetamido group. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | N-[(2S,3R,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-yl]acetamide | PubChem CID: 165880 |

| Molecular Formula | C8H17NO6 | PubChem CID: 165880 |

| Molecular Weight | 223.22 g/mol | PubChem CID: 165880 |

| Parent Sugar | N-Acetyl-D-galactosamine (GalNAc) | N/A |

| Key Functional Groups | Acetamido group, Multiple hydroxyl groups | N/A |

The presence of multiple hydroxyl groups renders N-Acetylgalactosaminitol highly soluble in aqueous solutions. Unlike its parent sugar, N-Acetylgalactosamine, which exists in cyclic hemiacetal forms, N-Acetylgalactosaminitol is an open-chain polyol. This structural difference is a direct consequence of the reduction of the aldehyde group at the C1 position of GalNAc during its formation.

The Genesis of N-Acetylgalactosaminitol: Reductive β-Elimination

The analysis of O-linked glycans presents a significant challenge due to the lability of the O-glycosidic bond to acid hydrolysis. Alkaline β-elimination offers a robust alternative for cleaving this linkage. Under alkaline conditions, the hydrogen on the α-carbon to the carbonyl group of the glycosylated serine or threonine becomes acidic and is abstracted. This leads to a β-elimination reaction, releasing the glycan chain.

However, the newly liberated glycan possesses a reducing terminus that is susceptible to further degradation under alkaline conditions, a phenomenon known as "peeling." To circumvent this, a reducing agent, typically sodium borohydride (NaBH₄), is included in the reaction mixture. The NaBH₄ reduces the aldehyde or ketone group at the reducing end of the released glycan to a stable alcohol. In the case of O-linked glycans initiated by GalNAc, this results in the formation of N-Acetylgalactosaminitol at the linkage site.

The overall process can be visualized as follows:

Figure 1: Simplified workflow of reductive β-elimination for O-glycan release.

This process is a cornerstone of O-glycomic analysis, and the presence of N-Acetylgalactosaminitol in a hydrolyzed sample is a definitive indicator of a previously O-glycosylated serine or threonine residue.

Analytical Methodologies for N-Acetylgalactosaminitol

The accurate detection and quantification of N-Acetylgalactosaminitol are crucial for characterizing the O-glycome of a given glycoprotein. Several analytical techniques are employed for this purpose, often in combination.

Chromatographic Separation

Due to the presence of multiple isomers of hexosamines and their alditol derivatives in biological samples, high-resolution chromatographic separation is essential.

-

Gas-Liquid Chromatography (GLC): A robust method for the simultaneous separation and quantification of N-acetylhexosamines and their corresponding alditols has been developed. This technique requires derivatization of the analytes to increase their volatility. A common approach involves the formation of O-methyloximes for the hexosamines, followed by per-O-trimethylsilylation or per-O-acetylation of all hydroxyl groups for both the hexosamines and hexosaminitols.

-

High-Performance Liquid Chromatography (HPLC): HPLC offers another powerful separation technique. Various column chemistries can be employed, including:

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds like sugars and sugar alcohols.

-

Reversed-Phase HPLC (RP-HPLC): While less common for underivatized sugars, RP-HPLC can be used after derivatization with a hydrophobic tag.

-

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the sensitive and specific detection of N-Acetylgalactosaminitol. When coupled with a chromatographic separation method (e.g., GC-MS or LC-MS), it provides both retention time and mass-to-charge ratio (m/z) information, enabling confident identification.

The fragmentation pattern of N-Acetylgalactosaminitol in the mass spectrometer provides structural information. Common fragmentation pathways involve the loss of water and cleavage of the carbon-carbon backbone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about molecules in solution. While not typically used for routine quantification in complex mixtures due to lower sensitivity compared to MS, NMR is invaluable for the unambiguous structural confirmation of purified N-Acetylgalactosaminitol and for studying its conformation.

Experimental Protocol: Release and Analysis of O-linked Glycans as N-Acetylgalactosaminitol Derivatives

The following protocol provides a generalized workflow for the release of O-linked glycans from a purified glycoprotein and their subsequent analysis, focusing on the generation and detection of N-Acetylgalactosaminitol.

Reductive β-Elimination

Causality: The choice of sodium borohydride as the reducing agent and sodium hydroxide as the base is a well-established and effective combination for the efficient release of O-glycans while minimizing their degradation. The temperature and incubation time are optimized to ensure complete reaction without causing significant side reactions.

Protocol:

-

Lyophilize the purified glycoprotein to dryness in a screw-cap tube.

-

Prepare a fresh solution of 0.05 M NaOH containing 1.0 M NaBH₄.

-

Add the alkaline borohydride solution to the dried glycoprotein (e.g., 1 mL per 1-5 mg of protein).

-

Incubate the reaction mixture at 45°C for 16-24 hours.

-

Cool the reaction mixture on ice.

-

Neutralize the excess borohydride by the dropwise addition of 1 M acetic acid until the effervescence ceases.

-

Desalt the sample using a cation exchange resin (e.g., Dowex 50W-X8, H+ form).

-

Remove boric acid by repeated co-evaporation with methanol containing 1% acetic acid under a stream of nitrogen.

-

The resulting sample contains the released O-glycans as their alditol derivatives, with N-Acetylgalactosaminitol at the reducing terminus of the original linkage sugar.

Derivatization for Gas-Liquid Chromatography

Causality: Derivatization is necessary to increase the volatility of the sugar alditols for analysis by GC. The two-step process of oximation followed by silylation ensures that all hydroxyl and the acetylamino groups are modified, leading to stable and volatile derivatives with good chromatographic properties.

Protocol:

-

Dry the released glycan alditol sample completely.

-

Add a solution of O-methylhydroxylamine hydrochloride in pyridine and incubate at 80°C for 30 minutes to form O-methyloximes of any remaining reducing sugars.

-

Evaporate the pyridine under nitrogen.

-

Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and incubate at 80°C for 30 minutes to form per-O-trimethylsilyl derivatives.

-

The sample is now ready for injection into the GC-MS.

GC-MS Analysis

Causality: The use of a capillary column with a non-polar stationary phase allows for the separation of the derivatized sugar alditols based on their boiling points and interactions with the phase. Mass spectrometric detection provides high sensitivity and specificity for the identification and quantification of the eluting compounds based on their characteristic fragmentation patterns.

Workflow:

Figure 2: Workflow for the GC-MS analysis of O-glycans as alditol derivatives.

N-Acetylgalactosaminitol in Drug Development and Disease

While N-Acetylgalactosaminitol itself is not a primary therapeutic target, its parent molecule, GalNAc, is of significant interest in drug development. GalNAc-conjugated small interfering RNAs (siRNAs) are a promising class of therapeutics that target the asialoglycoprotein receptor (ASGPR) on hepatocytes for the treatment of liver diseases.[4] The analysis of the glycosylation status of therapeutic glycoproteins, such as monoclonal antibodies, is a critical quality attribute, and methods involving the generation of N-Acetylgalactosaminitol are employed in their characterization.

In the context of disease, the altered expression of O-glycans, which can be analyzed via the generation of N-Acetylgalactosaminitol, is a well-established biomarker for various cancers.[5][6] For example, the Tn antigen (a single GalNAc residue attached to a serine or threonine) is overexpressed in many adenocarcinomas.[7]

Conclusion and Future Perspectives

N-Acetylgalactosaminitol stands as a cornerstone in the analytical biochemistry of glycoproteins. While it may not possess the direct biological functions of its parent sugar, N-Acetylgalactosamine, its role as a stable, chemically-derived marker of O-linked glycosylation is indispensable. The methodologies centered around its generation and detection have provided profound insights into the complex world of the glycome.

Future advancements in analytical instrumentation, particularly in mass spectrometry and separation sciences, will undoubtedly lead to even more sensitive and high-throughput methods for the analysis of N-Acetylgalactosaminitol and the O-glycans from which it is derived. This will further empower researchers to unravel the intricate roles of O-glycosylation in health and disease, paving the way for the development of novel diagnostics and targeted therapies. The principles and protocols outlined in this guide provide a solid foundation for any scientist venturing into the fascinating and vital field of O-glycomics.

References

-

Bio-Synthesis. (2015, June 10). N-acetylgalactosamine or GalNAc. [Link]

-

PubChem. N-Acetylgalactosaminitol. National Center for Biotechnology Information. [Link]

-

Gerken, T. A., & Bhavanandan, V. P. (1986). Simultaneous determination of N-acetylglucosamine, N-acetylgalactosamine, N-acetylglucosaminitol and N-acetylgalactosaminitol by gas-liquid chromatography. Journal of Chromatography A, 351, 91–102. [Link]

-

Grokipedia. N-Acetylgalactosamine. [Link]

-

Wikipedia. N-Acetylgalactosamine. [Link]

-

Freire, T., Bay, S., Ranzinger, R., Götze, S., Frank, M., von der Lieth, C. W., & Kamerling, J. P. (2012). Unveiling the Shape of N-Acetylgalactosamine: A Cancer-Associated Sugar Derivative. Journal of the American Chemical Society, 134(40), 16645–16654. [Link]

-

Jah, N., & Lee, Y. C. (2022). The therapeutic prospects of N-acetylgalactosamine-siRNA conjugates. Frontiers in Molecular Biosciences, 9, 1076815. [Link]

-

Freire, F., Corzana, F., Busto, J. H., Avenoza, A., & Peregrina, J. M. (2010). N-Acetylgalactosaminyltransferase-14 as a potential biomarker for breast cancer by immunohistochemistry. BMC Cancer, 10, 137. [Link]

-

Inoue, T., Iijima, H., Shinzaki, S., Nakagawa, T., Fujii, H., Nakayama, T., ... & Hibi, T. (2012). Deficiency of N-acetylgalactosamine in O-linked oligosaccharides of IgA is a novel biologic marker for Crohn's disease. Inflammatory Bowel Diseases, 18(9), 1723–1734. [Link]

-

Bresalier, R. S., Ho, S. B., Schoeppner, H. L., Kim, Y. S., Sleisenger, M. H., Brodt, P., & Byrd, J. C. (1996). Common expression of the tumor marker D-galactose-beta-[1----3]-N-acetyl-D-galactosamine by different adenocarcinomas: evidence of field effect phenomenon. Cancer Research, 56(13), 2940–2944. [Link]

-

Taylor & Francis. N-acetylgalactosamine – Knowledge and References. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. N-acetylgalactosamine or GalNAc [biosyn.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. UDP-N-acetyl-α-D-galactosamine:polypeptide N-acetylgalactosaminyltransferases: completion of the family tree - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Acetylgalactosaminyltransferase-14 as a potential biomarker for breast cancer by immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Acetylgalactosaminyltransferase-14 as a potential biomarker for breast cancer by immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Common expression of the tumor marker D-galactose-beta-[1-->3]-N-acetyl-D-galactosamine by different adenocarcinomas: evidence of field effect phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Acetylgalactosaminitol: An Analytical Keystone for Unlocking the Cellular Significance of O-Glycosylation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylgalactosamine (GalNAc) stands as a pivotal monosaccharide in cellular biology, primarily as the initiating sugar in mucin-type O-linked glycosylation. This modification, fundamental to the structure and function of a vast array of proteins, is implicated in processes ranging from intercellular communication to immune surveillance.[1][2] When this glycosylation pathway is disrupted, as is common in various cancers and other diseases, truncated glycans such as the Tn antigen (GalNAcα1-O-Ser/Thr) become prominently displayed on the cell surface, serving as critical biomarkers and therapeutic targets.[3][4] The direct study of these O-linked structures presents analytical challenges. This guide illuminates the biological significance of N-Acetylgalactosaminitol (GalNAc-ol), the reduced derivative of GalNAc. While not a primary endogenous metabolite, GalNAc-ol's importance is paramount; its generation and detection provide the definitive chemical evidence for the presence and quantity of O-linked GalNAc, thereby unlocking our understanding of these vital post-translational modifications. We will explore the biochemical pathways governed by GalNAc, the pathological implications of their dysregulation, the analytical workflows that yield GalNAc-ol, and the revolutionary therapeutic strategies that leverage GalNAc for targeted drug delivery.

The Genesis of O-Glycosylation: The Role of N-Acetylgalactosamine (GalNAc)

The journey of mucin-type O-glycosylation begins in the Golgi apparatus, a post-translational modification essential for the function of countless secreted and membrane-bound proteins.[5] This intricate process is initiated by a large family of 20 human polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts).[6][7] These enzymes catalyze the transfer of GalNAc from a donor substrate, UDP-GalNAc, to the hydroxyl group of serine or threonine residues on a polypeptide chain.[8][9]

The product of this initial reaction is the GalNAcα1-O-Ser/Thr structure, famously known as the Tn antigen .[9][10] In healthy cells, the Tn antigen is typically a transient structure, rapidly elongated by other glycosyltransferases. For instance, the T-synthase (core 1 β3-galactosyltransferase) adds a galactose residue to form the core 1 structure, or T antigen (Galβ1-3GalNAcα-O-Ser/Thr).[3][11] This core structure can be further modified to create a diverse array of complex O-glycans that are crucial for protein folding, stability, and function.[2]

Caption: Initiation of mucin-type O-glycosylation.

The Pathological Landscape: Aberrant Glycosylation and the Tn Antigen

A hallmark of many diseases, particularly cancer, is the disruption of normal glycosylation pathways.[4] This can be due to the downregulation of key glycosyltransferases, such as T-synthase, or defects in the chaperone proteins required for their proper folding and function, like Cosmc.[12] The consequence of this enzymatic failure is the incomplete synthesis of O-glycans, leading to the accumulation and prominent display of the truncated Tn and Sialyl-Tn (STn) antigens on the cell surface.[3]

This aberrant glycosylation is not a passive bystander; it actively contributes to the malignant phenotype. The exposure of Tn antigen has been associated with:

-

Increased Metastasis: Cancer cells expressing Tn antigen can interact with lectins on endothelial and other cells, facilitating invasion and metastasis.[13]

-

Immune Evasion: The dense coating of these simple sugars can mask protein epitopes, helping tumor cells evade immune recognition.[12]

-

Poor Prognosis: Expression of Tn and STn antigens is observed in 70-90% of carcinomas—including breast, colon, lung, and ovarian cancers—and often correlates with tumor progression and poor patient outcomes.[3][4]

Beyond cancer, aberrant O-glycosylation is implicated in other conditions. For instance, a deficiency of N-acetylgalactosamine in the O-linked glycans of Immunoglobulin A1 (IgA1) is a key pathogenic feature of IgA nephropathy. Similarly, abnormal glycosylation of motor neurons with terminal GalNAc has been linked to certain motor neuronopathies.

| Disease Type | Associated Aberration | Clinical Significance | References |

| Carcinomas (Breast, Colon, etc.) | High expression of Tn (GalNAcα-O-Ser/Thr) and STn antigens | Biomarker for diagnosis, correlates with poor prognosis and metastasis | [3][4][13] |

| IgA Nephropathy | Deficient GalNAc in O-glycans of IgA1 hinge region | Key factor in disease pathogenesis | |

| Crohn's Disease | Decreased GalNAc in O-linked glycans of IgA | Potential diagnostic and prognostic marker | |

| Subacute Motor Neuronopathy | Abnormal glycosylation of motor neurons with terminal GalNAc | Associated with pathogenesis in specific cases | |

| Table 1: Pathological conditions associated with altered GalNAc O-glycosylation. |

The Analytical Imperative: N-Acetylgalactosaminitol as a Definitive Marker

While the biological significance lies with the protein-bound GalNAc (Tn antigen), its direct analysis is challenging. To confirm the presence of O-linked GalNAc and quantify it, a robust chemical method is required. This is where N-Acetylgalactosaminitol (GalNAc-ol) becomes indispensable.

GalNAc-ol is the sugar alcohol form of GalNAc. It is not typically found endogenously in significant amounts within mammalian cells; its presence in an analytical sample is the result of a specific chemical reaction used to study O-glycans. The standard method is alkaline borohydride treatment , also known as reductive β-elimination .[10]

This process serves two purposes:

-

Cleavage: The strong alkaline conditions break the O-glycosidic bond between the GalNAc sugar and the serine or threonine residue of the protein.

-

Reduction: The presence of a reducing agent, typically sodium borohydride (NaBH₄), immediately reduces the newly formed aldehyde group of the released GalNAc into a primary alcohol. This converts GalNAc into the stable sugar alcohol, GalNAc-ol.

This reduction is critical because it prevents the released sugar from being degraded under the harsh alkaline conditions (a process known as "peeling"). Therefore, the detection and quantification of GalNAc-ol in a sample after reductive β-elimination is direct chemical proof of the presence of O-linked GalNAc on the original glycoprotein .[10]

Caption: Analytical workflow generating GalNAc-ol.

Experimental Protocol: Reductive β-Elimination and Analysis of GalNAc-ol

This protocol outlines a general procedure for the analysis of O-linked GalNAc from a purified glycoprotein sample.

Objective: To release O-linked glycans from a glycoprotein and convert the linkage sugar (GalNAc) to its alditol (GalNAc-ol) for subsequent analysis.

Materials:

-

Purified glycoprotein sample (lyophilized)

-

Sodium hydroxide (NaOH) solution, 0.05 M - 0.1 M

-

Sodium borohydride (NaBH₄) solution, 1.0 M in 0.05 M NaOH (prepare fresh)

-

Cation exchange resin (e.g., Dowex 50W-X8, H+ form)

-

Acetic acid, 10% in methanol

-

Methanol

-

Gas chromatograph-mass spectrometer (GC-MS) or High-Performance Liquid Chromatography (HPLC) system.

Methodology:

-

Sample Preparation: Dissolve the lyophilized glycoprotein sample in the 1.0 M NaBH₄ / 0.05 M NaOH solution in a sealed reaction vial. A typical concentration is 1-5 mg of protein per mL.

-

Causality: The alkaline solution facilitates the β-elimination, while the NaBH₄ provides the immediate reduction necessary to stabilize the released sugar as GalNAc-ol. Preparing the NaBH₄ in NaOH prevents its rapid decomposition.

-

-

Incubation: Incubate the reaction mixture at 45-50°C for 16-24 hours.

-

Causality: This temperature and time are optimized to ensure complete cleavage of the O-glycosidic bonds without significant degradation of the polypeptide backbone or the released glycans.

-

-

Quenching the Reaction: Carefully cool the sample on ice and destroy the excess NaBH₄ by the dropwise addition of glacial acetic acid until the effervescence ceases (pH ~5-6).

-

Causality: Acidification neutralizes the base and safely decomposes the highly reactive borohydride, stopping the reaction.

-

-

Removal of Cations: Apply the sample to a packed column of Dowex 50W-X8 (H+ form) resin. Elute the glycans with deionized water.

-

Causality: The cation exchange resin binds sodium ions (Na+) and other cations, which would otherwise interfere with subsequent analysis, particularly mass spectrometry.

-

-

Removal of Borate: Collect the eluate and evaporate it to dryness under a stream of nitrogen. To remove residual borate (from the borohydride), add 10% acetic acid in methanol and evaporate to dryness. Repeat this step 3-4 times with absolute methanol.

-

Causality: Borate forms volatile methyl borate esters in the presence of methanol and acid, which are effectively removed by evaporation. This step is crucial as borate complexes can interfere with chromatography.

-

-

Analysis: The resulting sample, containing the released glycan alditols (including GalNAc-ol), is now ready for analysis.

-

For GC-MS: The sample must be derivatized (e.g., per-O-trimethylsilylation or per-O-acetylation) to make the sugar alcohols volatile for gas chromatography.

-

For HPLC: The sample can be analyzed directly, often using a graphitized carbon column with detection by evaporative light scattering (ELSD) or mass spectrometry.

-

Self-Validation: The presence of a distinct peak corresponding to the retention time and mass spectrum of a pure GalNAc-ol standard confirms the identity of the analyte. The peak area provides the basis for quantification.

-

Therapeutic Revolution: GalNAc in Targeted Drug Delivery

The biological significance of GalNAc extends powerfully into therapeutics, particularly in the field of targeted drug delivery. The asialoglycoprotein receptor (ASGPR) is a C-type lectin that is abundantly and almost exclusively expressed on the surface of liver hepatocytes.[8] This receptor exhibits a high binding affinity for terminal galactose and, even more so, N-acetylgalactosamine residues.

This specific biological interaction has been masterfully exploited to create a "molecular addressing system" for the liver. By conjugating therapeutic agents—most notably small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs)—to a ligand containing multiple GalNAc residues, these drugs can be delivered with remarkable precision to hepatocytes following systemic administration.[1][5]

Mechanism of Action:

-

Injection & Circulation: The GalNAc-conjugated drug is administered (typically subcutaneously) and enters systemic circulation.

-

Receptor Binding: In the liver, the GalNAc ligand binds with high affinity to the ASGPR on hepatocytes.

-

Endocytosis: Upon binding, the entire receptor-drug complex is rapidly internalized into the cell via receptor-mediated endocytosis.

-

Payload Release: Inside the cell, the therapeutic payload (siRNA or ASO) is released from the ligand and engages with its target mRNA, leading to gene silencing.

This technology has been a game-changer, enhancing the potency of oligonucleotide therapeutics by over 10-fold compared to unconjugated versions and minimizing off-target side effects. It has paved the way for a new class of approved and investigational therapies for a range of liver-associated diseases, from genetic disorders to cardiovascular conditions.

Caption: GalNAc-mediated targeted drug delivery to hepatocytes.

Conclusion and Future Perspectives

N-Acetylgalactosaminitol (GalNAc-ol) itself does not possess a direct, endogenous biological function within the cell. Its significance is profound but indirect, serving as the definitive analytical product that enables researchers to probe the world of O-glycosylation. The ability to reliably detect and quantify GalNAc-ol provides a window into the crucial roles of its precursor, GalNAc—from its foundational role in protein structure to its emergence as a potent biomarker in oncology. Furthermore, the very biological interactions of GalNAc that are studied via GalNAc-ol have been harnessed to create revolutionary liver-targeting therapeutics. As research continues, the insights gained from analyzing GalNAc-ol will further illuminate the complex grammar of the "glycocode" and drive the development of next-generation diagnostics and precision medicines targeting the intricate pathways of glycosylation.

References

-

Downing, M., Miller, J., & Gendler, S. (1986). Simultaneous determination of N-acetylglucosamine, N-acetylgalactosamine, N-acetylglucosaminitol and N-acetylgalactosaminitol by gas-liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 351(1), 91-102. [Link]

-

Brooks, C. L., & Dwek, R. A. (2010). The Tn Antigen—Structural Simplicity and Biological Complexity. Chemical Reviews, 110(11), 6434-6457. [Link]

-

Grokipedia. (n.d.). N-Acetylgalactosamine. Grokipedia. [Link]

-

Hong, S., & Lee, M. (2007). N-acetylgalactosamine-functionalized dendrimers as hepatic cancer cell-targeted carriers. International Journal of Pharmaceutics, 329(1-2), 166-173. [Link]

-

Cui, H., Zhu, X., et al. (2021). Liver-Targeted Delivery of Oligonucleotides with N-Acetylgalactosamine Conjugation. ACS Omega, 6(24), 15693–15703. [Link]

-

Debacker, A. J., Voutila, J., et al. (2020). Delivery of Oligonucleotides to the Liver with GalNAc: From Research to Registered Therapeutic Drug. Molecular Therapy, 28(8), 1759-1771. [Link]

-

Wikipedia. (2023). Polypeptide N-acetylgalactosaminyltransferase. In Wikipedia. [Link]

-

Rodionov, D. A., et al. (2012). N-Acetylgalactosamine Utilization Pathway and Regulon in Proteobacteria: GENOMIC RECONSTRUCTION AND EXPERIMENTAL CHARACTERIZATION IN SHEWANELLA. Journal of Biological Chemistry, 287(39), 32864-32875. [Link]

-

Ju, T., & Cummings, R. D. (2005). Tn and sialyl-Tn antigens, aberrant O-glycomics as human disease markers. Proteomics, 5(13), 3298-3306. [Link]

-

Wang, Z., et al. (2013). N-acetylgalactosamine functionalized mixed micellar nanoparticles for targeted delivery of siRNA to liver. Journal of Controlled Release, 166(2), 106-114. [Link]

-

Nakata, J., et al. (2012). Deficiency of N-acetylgalactosamine in O-linked oligosaccharides of IgA is a novel biologic marker for Crohn's disease. Inflammatory Bowel Diseases, 18(9), 1723-1734. [Link]

-

Wikipedia. (2023). N-Acetylgalactosamine. In Wikipedia. [Link]

-

Tarp, M. A., & Clausen, H. (2008). Identification of Tn antigen O-GalNAc-expressing glycoproteins in human carcinomas using novel anti-Tn recombinant antibodies. Glycobiology, 18(11), 945-955. [Link]

-

Li, Y., et al. (2021). N-Acetylgalactosamine-Decorated Nanoliposomes for Targeted Delivery of Paclitaxel to Hepatocellular Carcinoma. European Journal of Medicinal Chemistry, 222, 113605. [Link]

-

Kato, K., et al. (2006). UDP-N-acetyl-α-D-galactosamine:polypeptide N-acetylgalactosaminyltransferases: completion of the family tree. Glycobiology, 16(11), 1085-1097. [Link]

-

Narimatsu, H., & Kubota, T. (2017). Enzyme assay of polypeptide N-acetylgalactosaminyltransferase family. GlycoPOD. [Link]

-

Tumoglu, B., Keelaghan, A., & Avci, F. Y. (2023). Tn antigen interactions of macrophage galactose-type lectin (MGL) in immune function and disease. Glycobiology, 33(11), 879-887. [Link]

-

Bio-Synthesis Inc. (2015). N-acetylgalactosamine or GalNAc. Bio-Synthesis. [Link]

-

Fritz, T. A., et al. (2018). Biosynthesis of O-N-acetylgalactosamine glycans in the human cell nucleus. Journal of Biological Chemistry, 293(30), 11762-11775. [Link]

-

Pérez-Garay, M., et al. (2022). Unveiling the Shape of N-Acetylgalactosamine: A Cancer-Associated Sugar Derivative. The Journal of Physical Chemistry Letters, 13(38), 8963-8969. [Link]

-

ResearchGate. (n.d.). Biosynthesis of the T antigens. N-acetylgalactosamine (GalNAc; Tn...). ResearchGate. [Link]

-

LookChem. (n.d.). Cas 1811-31-0, N-Acetyl-D-galactosamine. LookChem. [Link]

-

Meng, L., et al. (2010). Molecular Basis for Protein-specific Transfer of N-Acetylgalactosamine to N-Linked Glycans by the Glycosyltransferases β1,4-N-Acetylgalactosaminyl Transferase 3 (β4GalNAc-T3) and β4GalNAc-T4. Journal of Biological Chemistry, 285(49), 38241-38251. [Link]

-

Miller, M. W., et al. (2001). Use of galactosyltransferase to assess the biological function of O-linked N-acetyl-d-glucosamine: a potential role for O-GlcNAc during cell division. Glycobiology, 11(2), 139-147. [Link]

-

Santoro, M., et al. (1994). Abnormal Glycosylation of Motor Neurons With N-acetyl-D-galactosamine in a Case of Subacute Motor Neuronopathy Associated With Lymphoma. Journal of Neurology, 241(6), 372-375. [Link]

-

Taylor & Francis Online. (n.d.). N-acetylgalactosamine – Knowledge and References. Taylor & Francis. [Link]

-

Freire-de-Lima, L., et al. (2010). N-Acetylgalactosaminyltransferase-14 as a potential biomarker for breast cancer by immunohistochemistry. BMC Cancer, 10, 137. [Link]

-

Akyüz, E., & Öztekin, N. (2020). A New HPLC-ELSD Method for Simultaneous Determination of N-Acetylglucosamine and N-Acetylgalactosamine in Dairy Foods. Food Analytical Methods, 13, 1368-1376. [Link]

-

Freire-de-Lima, L., et al. (2010). N-acetylgalactosaminyltransferase-14 as a potential biomarker for breast cancer by immunohistochemistry. BMC Cancer, 10, 137. [Link]

-

van den Berg, A. K., et al. (2021). N-Acetyl Galactosamine Targeting: Paving the Way for Clinical Application of Nucleotide Medicines in Cardiovascular Diseases. Arteriosclerosis, Thrombosis, and Vascular Biology, 41(12), 2855-2865. [Link]

-

Shamsuddin, A. M., & El-Sayed, A. M. (1988). Common expression of the tumor marker D-galactose-beta-[1-->3]-N-acetyl-D-galactosamine by different adenocarcinomas: evidence of field effect phenomenon. Cancer Letters, 40(3), 221-229. [Link]

-

Hussain, S., et al. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Journal of Pharmaceutical and Biomedical Analysis, 229, 115336. [Link]

Sources

- 1. N-Acetylgalactosamine - Wikipedia [en.wikipedia.org]

- 2. Biological roles of glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-acetylgalactosamine or GalNAc [biosyn.com]

- 4. O-GalNAc Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The metabolism of d-galactosamine and N-acetyl-d-galactosamine in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] The utilization of N-acetylgalactosamine and its effect on the metabolism of amino acids in Erysipelotrichaceae strain | Semantic Scholar [semanticscholar.org]

- 7. Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Presence of N-acetylgalactosamine/ galactose residues on bronchioloalveolar cells during rat postnatal development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biosynthesis of O-N-acetylgalactosamine glycans in the human cell nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. O-GalNAc glycans are enriched in neuronal tracts and regulate nodes of Ranvier - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N-Acetylgalactosamine Utilization Pathway and Regulon in Proteobacteria: GENOMIC RECONSTRUCTION AND EXPERIMENTAL CHARACTERIZATION IN SHEWANELLA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The metabolism of d-galactosamine and N-acetyl-d-galactosamine in rat liver - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Functional Significance of N-Acetylgalactosaminitol in Glycobiology Research

Introduction: The Subtle but Critical Role of a Reduced Sugar

In the intricate world of glycobiology, the study of protein glycosylation reveals profound insights into cellular function, disease pathogenesis, and therapeutic development. Among the vast array of monosaccharides that adorn proteins, N-Acetyl-D-galactosamine (GalNAc) holds a place of prominence as the initiating sugar in mucin-type O-linked glycosylation.[1][2] This guide, however, delves into the function and significance of a closely related yet distinct molecule: N-Acetylgalactosaminitol (GalNAcitol).

While GalNAc is a key player in vital biological processes, the primary role of GalNAcitol is not one of direct physiological function within the cell. Instead, its significance lies in its utility as a critical analytical marker, providing a stable and quantifiable signature for the presence and structure of O-linked glycans. This guide will elucidate the function of GalNAcitol through the lens of its formation during analytical procedures, its importance in the study of aberrant glycosylation in diseases such as cancer, and the methodologies employed for its detection and quantification. For researchers, scientists, and drug development professionals, understanding the context in which GalNAcitol is generated and analyzed is paramount to unraveling the complexities of O-linked glycosylation.

The Genesis of N-Acetylgalactosaminitol: A Product of Analytical Necessity

N-Acetylgalactosaminitol is the sugar alcohol derivative of N-Acetylgalactosamine.[3] Its formation is intrinsically linked to the chemical method used to release O-linked glycans from glycoproteins, a process known as β-elimination.

The O-glycosidic bond between GalNAc and the hydroxyl group of serine or threonine residues is labile under alkaline conditions.[1] Treatment with a mild base, such as sodium hydroxide, cleaves this linkage. However, the newly released reducing end of the GalNAc moiety is susceptible to further degradation in the alkaline environment, a phenomenon referred to as "peeling."[4] To prevent this degradation and allow for accurate analysis of the released glycans, a reducing agent, typically sodium borohydride, is included in the reaction. This agent reduces the aldehyde group of the liberated GalNAc to a stable alcohol, thereby converting it to N-Acetylgalactosaminitol.[1][4]

Therefore, the presence of N-Acetylgalactosaminitol in an analyzed sample is direct chemical evidence of a previously O-linked N-Acetylgalactosamine residue.

Caption: Workflow for the generation of N-Acetylgalactosaminitol from O-linked glycans.

Functional Significance in the Context of the Tn Antigen and Cancer

The analytical importance of N-Acetylgalactosaminitol is profoundly demonstrated in cancer research. In many types of carcinomas, the process of O-glycosylation is altered, leading to the expression of truncated or aberrant glycan structures on the cell surface.[5] One of the most well-known of these is the Tn antigen , which consists of a single N-Acetylgalactosamine residue α-linked to a serine or threonine residue (GalNAcα1-O-Ser/Thr).[4][6]

In healthy cells, the Tn antigen is typically a biosynthetic precursor that is further elongated by the addition of other sugars. However, in cancer cells, defects in glycosyltransferase enzymes can lead to the accumulation and cell-surface expression of the Tn antigen.[5] This aberrant expression is associated with metastasis and poor prognosis in a variety of cancers, including those of the breast, colon, and lung.[7]

The detection of N-Acetylgalactosaminitol upon release of glycans from a glycoprotein is a key indicator of the presence of the Tn antigen.[4] By quantifying the amount of GalNAcitol, researchers can infer the prevalence of this important cancer biomarker on tumor-associated proteins.

Caption: Comparison of normal and aberrant O-glycosylation leading to Tn antigen expression.

Metabolic Context: The N-Acetylgalactosamine Pathway

While N-Acetylgalactosaminitol is an analytical product, its precursor, N-Acetylgalactosamine, is at the heart of a crucial metabolic pathway. The initiation of mucin-type O-glycosylation is catalyzed by a family of enzymes called polypeptide N-acetylgalactosaminyltransferases (ppGalNAcTs).[6][8] There are approximately 20 different ppGalNAcTs in humans, each with distinct expression patterns and substrate specificities.[6][9]

These enzymes transfer GalNAc from a donor substrate, UDP-N-acetylgalactosamine (UDP-GalNAc), to serine or threonine residues on a polypeptide chain.[6] The dysregulation of ppGalNAcT expression is a hallmark of many cancers and can lead to the aberrant glycosylation patterns that result in Tn antigen expression.[5][10] Understanding this enzymatic pathway is crucial for interpreting the significance of N-Acetylgalactosaminitol detection.

| Enzyme Family | Function | Donor Substrate | Acceptor Substrate | Product | Relevance |

| Polypeptide N-acetylgalactosaminyltransferases (ppGalNAcTs) | Initiates mucin-type O-glycosylation | UDP-N-acetylgalactosamine (UDP-GalNAc) | Serine/Threonine residues on polypeptides | GalNAc-α-O-Ser/Thr (Tn antigen) | Dysregulation in cancer leads to aberrant glycosylation.[5][10] |

| Core 1 β1,3-galactosyltransferase (T-synthase) | Elongates the Tn antigen | UDP-galactose | Tn antigen | Galβ1-3GalNAcα-O-Ser/Thr (Core 1 or T antigen) | Inactivation in cancer cells can cause Tn antigen accumulation. |

Experimental Protocols for the Analysis of N-Acetylgalactosaminitol

The accurate detection and quantification of N-Acetylgalactosaminitol are essential for research in this field. Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust method for this purpose.[3][11]

Protocol: GC-MS Analysis of N-Acetylgalactosaminitol as Alditol Acetate Derivatives

This protocol describes the general steps for the release of O-linked glycans from a glycoprotein sample, followed by derivatization to alditol acetates for GC-MS analysis.

1. Release of O-linked Glycans by β-Elimination: a. To a purified glycoprotein sample (lyophilized, ~1-5 mg) in a screw-cap tube, add 1 mL of 0.05 M NaOH containing 1 M NaBH₄. b. Incubate the mixture at 45°C for 16-24 hours. c. Cool the sample on ice and neutralize the reaction by the dropwise addition of 1 M acetic acid until effervescence ceases.

2. Removal of Cations: a. Pass the neutralized sample through a small column packed with Dowex 50W-X8 (H⁺ form) resin. b. Elute with deionized water and collect the eluate.

3. Removal of Borate: a. Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum centrifuge. b. Add 500 µL of methanol to the dried sample and evaporate to dryness. Repeat this step 3-4 times to remove borate as volatile methyl borate.

4. Acetylation: a. To the dry residue, add 100 µL of acetic anhydride and 100 µL of pyridine. b. Cap the tube tightly and incubate at 100°C for 1 hour. c. Cool the sample and evaporate the reagents under a stream of nitrogen.

5. Sample Extraction: a. To the dried, acetylated sample, add 500 µL of dichloromethane and 500 µL of deionized water. b. Vortex vigorously and centrifuge to separate the phases. c. Carefully transfer the lower (dichloromethane) layer containing the peracetylated alditols to a new vial. d. Evaporate the dichloromethane to dryness.

6. GC-MS Analysis: a. Reconstitute the sample in a suitable volume of dichloromethane or ethyl acetate. b. Inject an aliquot into the GC-MS system. c. Use a suitable capillary column (e.g., a non-polar or medium-polarity column) and a temperature program that allows for the separation of the different alditol acetates. d. The mass spectrometer can be operated in electron ionization (EI) mode, and spectra can be acquired in full scan mode or by selected ion monitoring (SIM) for increased sensitivity. The fragmentation pattern of the alditol acetates provides structural information.[12]

Conclusion: An Indispensable Tool in Glycoproteomics

N-Acetylgalactosaminitol, while not a primary actor in the theater of cellular physiology, plays an indispensable supporting role in the laboratory. Its existence as a stable derivative of O-linked N-Acetylgalactosamine makes it a cornerstone of glycoanalysis. The ability to reliably detect and quantify N-Acetylgalactosaminitol provides researchers with a powerful tool to probe the intricacies of O-linked glycosylation, to identify and quantify crucial disease biomarkers like the Tn antigen, and to advance the development of novel diagnostics and therapeutics. As our understanding of the glycome continues to expand, the analytical significance of N-Acetylgalactosaminitol will undoubtedly remain a key component of progress in the field.

References

-

Mawhinney, T. P. (1986). Simultaneous determination of N-acetylglucosamine, N-acetylgalactosamine, N-acetylglucosaminitol and N-acetylgalactosaminitol by gas-liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 351, 91-102. [Link]

-

Varki, A., Cummings, R. D., Esko, J. D., et al., editors. (2009). Essentials of Glycobiology, 2nd edition. Cold Spring Harbor (NY): Cold Spring Harbor Laboratory Press. [Link]

-

Varki, A., Cummings, R. D., Esko, J. D., et al., editors. (2015). Essentials of Glycobiology, 3rd edition. Cold Spring Harbor (NY): Cold Spring Harbor Laboratory Press. [Link]

- Brockhausen, I. (2006). Mucin-type O-glycans in human disease. Biochimica et Biophysica Acta (BBA) - General Subjects, 1760(4), 531-547.

-

Contado-Miller, J., et al. (2008). A Glycomics Platform for the Analysis of Permethylated Oligosaccharide Alditols. Journal of Proteome Research, 7(5), 1878–1892. [Link]

-

Kim, J. H., Shome, B., Liao, T. H., & Pierce, J. G. (1967). Analysis of neutral sugars by gas-liquid chromatography of alditol acetates: application to thyrotropic hormone and other glycoproteins. Analytical Biochemistry, 20(2), 258-274. [Link]

-

Weber, P. L., & Carlson, D. M. (1982). A simultaneous assay system for n-acetylgalactosamine and N-acetylgalactosaminitol using gas chromatography/mass spectrometry. Analytical Biochemistry, 121(1), 140-145. [Link]

- Al-Amoudi, M., et al. (2019). Use of the alditol acetate derivatisation for the analysis of reducing sugars in potato tubers. Food Chemistry, 277, 436-442.

-

Bio-Synthesis Inc. (2015). N-acetylgalactosamine or GalNAc. [Link]

-

Wikipedia. (n.d.). N-Acetylgalactosamine. [Link]

-

Madunic, K., et al. (2016). CHAPTER 7: Glycoprotein Enrichment Analytical Techniques: Advantages and Disadvantages. Comprehensive Analytical Chemistry, 72, 201-224. [Link]

-

Bapu, D., et al. (2016). N- Acetylgalactosamine Glycans Function in Cancer Cell Adhesion to Endothelial Cells: A Role for Truncated O-Glycans in Metastatic Mechanisms. Cancer Letters, 375(2), 367-374. [Link]

-

Caring Sunshine. (n.d.). Ingredient: N-acetylgalactosamine. [Link]

-

Inoue, T., et al. (2012). Deficiency of N-acetylgalactosamine in O-linked oligosaccharides of IgA is a novel biologic marker for Crohn's disease. Inflammatory Bowel Diseases, 18(9), 1723-1734. [Link]

-

Freire-de-Lima, L., et al. (2010). N-Acetylgalactosaminyltransferase-14 as a potential biomarker for breast cancer by immunohistochemistry. BMC Cancer, 10, 137. [Link]

-

Glycopedia. (n.d.). Acetylated Alditols: Advantages & Limitations. [Link]

-

Wang, Y., et al. (2015). Analysis of Protein O-GlcNAcylation by Mass Spectrometry. Current Protocols in Chemical Biology, 7(3), 195-211. [Link]

-

Consortium for Functional Glycomics. (n.d.). Structures of α-N-Acetylgalactosamine-Ser/Thr-Linked Oligosaccharides (O-Glycans). [Link]

-

Kuno, A., & Narimatsu, H. (2021). Enzyme assay of polypeptide N-acetylgalactosaminyltransferase family. Methods in Molecular Biology, 2371, 1-10. [Link]

-

Pfenninger, A., et al. (2002). Mass spectrometric detection of multiple extended series of neutral highly fucosylated N-acetyllactosamine oligosaccharides in human milk. Glycobiology, 12(7), 441-449. [Link]

-

Sun, S., et al. (2021). Protocol for automated N-glycan sequencing using mass spectrometry and computer-assisted intelligent fragmentation. STAR Protocols, 2(1), 100267. [Link]

-

Saccharomyces Genome Database. (n.d.). protein O-linked glycosylation via N-acetyl-galactosamine. [Link]

- Ten Hagen, K. G., et al. (2003). UDP-N-acetyl-α-D-galactosamine:polypeptide N-acetylgalactosaminyltransferases: completion of the family tree. Glycobiology, 13(1), 1-10.

-

Elling, L., et al. (2017). Enzymatic Synthesis of N-Acetyllactosamine (LacNAc) Type 1 Oligomers and Characterization as Multivalent Galectin Ligands. Molecules, 22(11), 1901. [Link]

-

Bourgeaux, V., Piller, F., & Piller, V. (2005). Two-step enzymatic synthesis of UDP-N-acetylgalactosamine. Bioorganic & Medicinal Chemistry Letters, 15(24), 5459-5462. [Link]

-

Freire-de-Lima, L., et al. (2010). N-Acetylgalactosaminyltransferase-14 as a potential biomarker for breast cancer by immunohistochemistry. BMC Cancer, 10, 137. [Link]

-

Shamsuddin, A. M., et al. (1991). Common expression of the tumor marker D-galactose-beta-[1-->3]-N-acetyl-D-galactosamine by different adenocarcinomas: evidence of field effect phenomenon. Cancer Research, 51(19), 5183-5189. [Link]

-

ResearchGate. (n.d.). Enzymatic synthesis of N-acetyllactosamine from lactose enabled by recombinant β1,4-galactosyltransferases. [Link]

-

Taylor & Francis Online. (n.d.). N-acetylgalactosamine – Knowledge and References. [Link]

-

Cardini, C. E., & Leloir, L. F. (1957). Enzymatic formation of acetylgalactosamine. The Journal of Biological Chemistry, 225(1), 317-324. [Link]

-

Lebrilla, C. B., & Liu, J. (2010). Structure elucidation of native N- and O-linked glycans by tandem mass spectrometry (tutorial). Mass Spectrometry Reviews, 29(6), 923-940. [Link]

Sources

- 1. O-GalNAc Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. N-Acetylgalactosamine - Wikipedia [en.wikipedia.org]

- 3. Simultaneous determination of N-acetylglucosamine, N-acetylgalactosamine, N-acetylglucosaminitol and N-acetylgalactosaminitol by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. O-GalNAc Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. Enzyme assay of polypeptide N-acetylgalactosaminyltransferase family - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Common expression of the tumor marker D-galactose-beta-[1-->3]-N-acetyl-D-galactosamine by different adenocarcinomas: evidence of field effect phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-acetylgalactosamine or GalNAc [biosyn.com]

- 9. mdpi.com [mdpi.com]

- 10. N-Acetylgalactosaminyltransferase-14 as a potential biomarker for breast cancer by immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A simultaneous assay system for n-acetylgalactosamine and N-acetylgalactosaminitol using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Acetylated Alditols: Advantages & Limitations - Glycopedia [glycopedia.eu]

The Elusive Alditol: A Technical Guide to the Occurrence and Analytical Significance of N-Acetylgalactosaminitol

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Acetylgalactosaminitol (GalNAc-ol), a sugar alcohol of significant interest in the field of glycobiology. Contrary to common assumptions, this guide establishes that GalNAc-ol is not a naturally occurring metabolite but rather a crucial analytical derivative for the structural elucidation of O-linked glycoproteins. We will delve into the foundational biology of its precursor, N-Acetylgalactosamine (GalNAc), detailing its widespread presence in mammalian and microbial systems, its biosynthesis, and its profound implications in health and disease. The guide will then pivot to the chemical generation of GalNAc-ol during the established laboratory procedure of reductive β-elimination for the release of O-glycans. Detailed methodologies for its analysis, primarily through chromatographic techniques, will be presented. This whitepaper aims to provide researchers, scientists, and drug development professionals with a clear and accurate understanding of the origins and applications of GalNAc-ol, thereby enabling more precise experimental design and data interpretation in glycosylation studies.

The Foundational Precursor: Natural Occurrence of N-Acetylgalactosamine (GalNAc)

To comprehend the significance of N-Acetylgalactosaminitol, one must first appreciate the ubiquitous and vital role of its parent amino sugar, N-Acetylgalactosamine (GalNAc). GalNAc is a fundamental monosaccharide that is integral to a vast array of biological structures and processes.

Mammalian Systems: A Cornerstone of Glycosylation

In mammals, GalNAc is a cornerstone of protein glycosylation, the post-translational modification that attaches sugar chains (glycans) to proteins.[] Specifically, it is the initiating sugar in mucin-type O-linked glycosylation, one of the most common forms of this modification.[2][3] This process begins with the covalent attachment of a single GalNAc residue to the hydroxyl group of a serine or threonine amino acid on a polypeptide chain.[4] This initial structure is known as the Tn antigen.[2]

This foundational GalNAc can then be extended with other monosaccharides like galactose, N-acetylglucosamine, and sialic acid to form a diverse array of complex O-glycan structures.[2] These O-glycans are abundant on mucins, which are large, heavily glycosylated proteins that form protective mucous barriers in the respiratory, gastrointestinal, and reproductive tracts.[4] Beyond mucins, O-glycans are present on a multitude of cell surface and secreted proteins, where they play critical roles in cell-cell recognition, signaling, and immune responses.[2]

A well-known example of GalNAc's importance is its role in determining blood type. In individuals with blood group A, GalNAc is the terminal carbohydrate on the H antigen, a precursor oligosaccharide found on the surface of red blood cells.[5]

Microbial World: A Constituent of the Cell Envelope

N-Acetylgalactosamine is not exclusive to mammals; it is also a component of various microbial structures. In bacteria, GalNAc can be found in the lipopolysaccharides of the outer membrane and as a constituent of the cell wall. Certain bacteria, including some strains of Escherichia coli, possess specific metabolic pathways that allow them to utilize GalNAc as a source of carbon and nitrogen for growth.[6] These pathways involve specialized transport systems, such as the phosphotransferase system (PTS), and a series of enzymatic reactions to catabolize the amino sugar.[7][8]

Biosynthesis of N-Acetylgalactosamine: The Hexosamine Biosynthesis Pathway

The cellular pool of GalNAc is supplied by the hexosamine biosynthesis pathway (HBP). This pathway commences with glucose and integrates inputs from amino acid, fatty acid, and nucleotide metabolism to generate the activated sugar donor, UDP-N-Acetylgalactosamine (UDP-GalNAc). This UDP-GalNAc is the substrate for a large family of enzymes called polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts).[3][9] In humans, there are 20 distinct GalNAc-T isoforms, each with specific expression patterns and substrate preferences, that catalyze the transfer of GalNAc from UDP-GalNAc to serine and threonine residues on proteins, thereby initiating O-glycosylation.[3][10][11]

Figure 1: Simplified overview of the Hexosamine Biosynthesis Pathway leading to the initiation of O-linked glycosylation.

N-Acetylgalactosaminitol: An Analytical Artifact of O-Glycan Analysis